Ethyl 2-Methyl-4-nitrobenzoate
Overview
Description
Ethyl 2-Methyl-4-nitrobenzoate is an organic compound belonging to the class of nitrobenzoates It is characterized by the presence of an ethyl ester group, a methyl group, and a nitro group attached to a benzene ring
Scientific Research Applications
Ethyl 2-Methyl-4-nitrobenzoate has several applications in scientific research:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules.
Pharmaceuticals: The compound can be used in the development of pharmaceutical agents, particularly those requiring nitroaromatic intermediates.
Materials Science: It is used in the preparation of materials with specific electronic or optical properties.
Safety and Hazards
Mechanism of Action
Target of Action
It’s structurally similar to ethyl p-aminobenzoate (also known as benzocaine), which is a local anesthetic . Benzocaine acts as a blocker of nerve impulses and reduces the permeability of the neuronal membrane to sodium ions
Mode of Action
Based on its structural similarity to benzocaine, it could potentially interact with neuronal membranes and block nerve impulses . This is purely speculative and would need to be confirmed through experimental studies.
Biochemical Pathways
Nitrobenzene and its derivatives have been shown to be metabolized by bacteria through various pathways . These pathways involve the reduction of the nitro group and subsequent ring-fission
Result of Action
If it acts similarly to benzocaine, it could potentially block nerve impulses and reduce the permeability of neuronal membranes to sodium ions This could result in a local anesthetic effect
Action Environment
The action, efficacy, and stability of Ethyl 2-Methyl-4-nitrobenzoate could be influenced by various environmental factors. These could include the pH of the environment, the presence of other compounds, and the temperature. For example, the compound’s stability could be affected by exposure to light, heat, or certain chemicals .
Biochemical Analysis
Biochemical Properties
Ethyl 2-Methyl-4-nitrobenzoate plays a role in biochemical reactions primarily through its interactions with enzymes and proteins. It has been observed to interact with nitroreductases, which are enzymes that catalyze the reduction of nitro groups to amines. This interaction is crucial as it can lead to the formation of reactive intermediates that may participate in further biochemical reactions. Additionally, this compound can interact with other biomolecules such as flavin adenine dinucleotide (FAD) and nicotinamide adenine dinucleotide (NADH), which are cofactors involved in redox reactions .
Cellular Effects
This compound influences various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism. It has been shown to affect the expression of genes involved in oxidative stress response and detoxification pathways. The compound can also modulate cell signaling pathways by interacting with key signaling molecules, leading to alterations in cellular responses. Furthermore, this compound impacts cellular metabolism by affecting the activity of enzymes involved in metabolic pathways .
Molecular Mechanism
The molecular mechanism of this compound involves its binding interactions with biomolecules and its ability to undergo redox reactions. The nitro group in the compound can be reduced by nitroreductases, leading to the formation of reactive intermediates that can interact with other cellular components. These interactions can result in enzyme inhibition or activation, changes in gene expression, and alterations in cellular functions. The compound’s ability to participate in redox reactions is a key aspect of its molecular mechanism .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound can change over time due to its stability and degradation. The compound is relatively stable under standard laboratory conditions, but it can degrade over time, leading to the formation of degradation products that may have different biological activities. Long-term studies have shown that this compound can have sustained effects on cellular function, including prolonged activation or inhibition of specific pathways .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, the compound may have minimal effects, while at higher doses, it can exhibit significant biological activity. Threshold effects have been observed, where a certain dosage is required to elicit a measurable response. High doses of this compound can lead to toxic or adverse effects, including oxidative stress and cellular damage .
Metabolic Pathways
This compound is involved in metabolic pathways that include its reduction by nitroreductases and subsequent reactions with other cellular components. The compound can affect metabolic flux by altering the activity of enzymes involved in these pathways. Additionally, this compound can influence metabolite levels by participating in redox reactions and generating reactive intermediates .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through interactions with transporters and binding proteins. These interactions can affect the localization and accumulation of the compound in specific cellular compartments. The transport and distribution of this compound are important for its biological activity and its ability to reach target sites within the cell .
Subcellular Localization
This compound exhibits specific subcellular localization, which can influence its activity and function. The compound may be directed to particular compartments or organelles through targeting signals or post-translational modifications. This localization is crucial for its interactions with specific biomolecules and its participation in cellular processes .
Preparation Methods
Synthetic Routes and Reaction Conditions
Ethyl 2-Methyl-4-nitrobenzoate can be synthesized through several methods. One common approach involves the nitration of ethyl 2-methylbenzoate. The nitration reaction typically uses a mixture of concentrated nitric acid and sulfuric acid as nitrating agents. The reaction is carried out under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring.
Another method involves the esterification of 2-methyl-4-nitrobenzoic acid with ethanol in the presence of a catalyst such as sulfuric acid. This reaction is typically conducted under reflux conditions to achieve high yields of the desired ester.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and scalability. These processes often utilize advanced catalytic systems and optimized reaction conditions to achieve high conversion rates and selectivity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 2-Methyl-4-nitrobenzoate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Substitution: The nitro group can participate in nucleophilic aromatic substitution reactions, where it is replaced by other nucleophiles.
Ester Hydrolysis: The ester group can be hydrolyzed to yield the corresponding carboxylic acid and ethanol under acidic or basic conditions.
Common Reagents and Conditions
Reduction: Hydrogen gas, palladium on carbon (Pd/C) catalyst.
Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.
Ester Hydrolysis: Hydrochloric acid or sodium hydroxide.
Major Products Formed
Reduction: 2-Methyl-4-aminobenzoate.
Substitution: Various substituted benzoates depending on the nucleophile used.
Ester Hydrolysis: 2-Methyl-4-nitrobenzoic acid and ethanol.
Comparison with Similar Compounds
Ethyl 2-Methyl-4-nitrobenzoate can be compared with other nitrobenzoates such as:
Ethyl 4-nitrobenzoate: Similar structure but lacks the methyl group, leading to different reactivity and applications.
Methyl 4-nitrobenzoate: Similar ester functionality but with a methyl ester group instead of an ethyl ester group.
Ethyl 2-nitrobenzoate: Similar ester functionality but with the nitro group in a different position on the benzene ring.
Properties
IUPAC Name |
ethyl 2-methyl-4-nitrobenzoate | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO4/c1-3-15-10(12)9-5-4-8(11(13)14)6-7(9)2/h4-6H,3H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RMCICYWZZMDLLO-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(C=C(C=C1)[N+](=O)[O-])C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50612652 | |
Record name | Ethyl 2-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
209.20 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
62621-10-7 | |
Record name | Ethyl 2-methyl-4-nitrobenzoate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50612652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
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